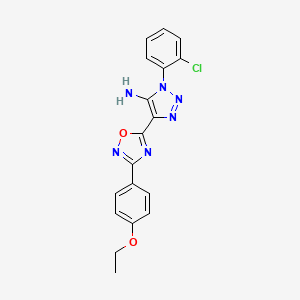

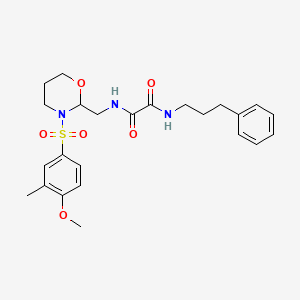

1-(2-氯苯基)-4-(3-(4-乙氧基苯基)-1,2,4-恶二唑-5-基)-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds is a focal point in the research of novel chemical entities with potential biological activities. In the study presented in paper , a series of novel heterocyclic compounds were synthesized starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. This compound served as a precursor for further chemical transformations, leading to the creation of thiosemicarbazides and 1,3,4-oxadiazole derivatives. The synthesis involved cyclization and aminomethylation reactions, with the final products being characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex and challenging to determine. In paper , the synthesis of a pyrazole derivative is described, where the regioisomer was identified using single-crystal X-ray analysis. This method provided an unambiguous structure determination, highlighting the importance of advanced analytical techniques in confirming the molecular structure of synthesized compounds. The study also noted the conformational differences between the methoxybenzene and pyrazole rings, which resulted in unique molecules within the crystal structure.

Chemical Reactions Analysis

Chemical reactions leading to the formation of novel heterocyclic compounds often involve multiple steps and reagents. Paper outlines the preparation of novel oxazolyl compounds through a coupling reaction followed by a reaction with hydroxylamine hydrochloride. The study emphasizes the importance of each reaction step in achieving the desired heterocyclic structure. The characterization of these compounds was thorough, utilizing melting point determination, elemental analysis, and spectroscopic methods to confirm the structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for understanding their potential applications. In paper , the synthesized compounds were not only characterized structurally but also screened for their biological activities, specifically lipase and α-glucosidase inhibition. The study found that certain compounds exhibited significant inhibitory activities, which could be correlated with their chemical structures. The physical properties, such as melting points and solubility, were also likely considered during the characterization process, although not explicitly mentioned in the abstract.

Antibacterial Activity Analysis

The antibacterial properties of novel compounds add value to their potential therapeutic applications. Paper conducted an in vitro antibacterial assay for the synthesized oxazolyl compounds against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The results showed good antibacterial activity, suggesting that these compounds could be further explored as antibacterial agents. The study provides a case where the chemical synthesis of novel compounds directly translates to potential real-world applications in combating bacterial infections.

科学研究应用

杂环化合物的合成

该化合物是合成新型杂环化合物的研究工作的一部分,而杂环化合物在医药和农用化学品开发中至关重要。例如,已经合成并研究了 1,2,4-三唑和 1,3,4-恶二唑的衍生物的抗微生物活性。这些工作涉及合成具有针对各种微生物作用潜力的化合物,证明了该化合物在开发新型抗微生物剂中的作用 (Bektaş 等人,2007)。

抗癌活性

研究还扩展到该化合物的衍生物的抗癌潜力。一项关于合成和评估 2-{3-{4-[(5-芳基-1,2,4-恶二唑-3-基)甲氧基]苯基}异恶唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺衍生物的研究强调了它们对人癌细胞系的抗癌活性,表明该化合物在寻找新的癌症疗法中的相关性 (Yakantham 等人,2019)。

杀线虫活性

已经合成了含有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物,显示出显着的杀线虫活性。这项研究证明了该化合物在开发用于农业应用的新型杀线虫剂中的用途,显示出控制线虫害虫的希望 (Liu 等人,2022)。

光化学研究

该化合物的结构框架涉及光化学研究,导致发现新的光诱导分子重排。这些研究提供了对相关恶二唑的光分解行为的见解,有助于了解它们的化学性质和在材料科学中的潜在应用 (Buscemi 等人,1996)。

氟化合物的合成

已经报道了一种合成氟化 1,2,4-恶二唑的光化学方法,突出了该化合物在合成氟化杂环中的作用。由于其独特的性质,这些化合物在包括医药和材料科学在内的各个领域都有应用 (Buscemi 等人,2001)。

属性

IUPAC Name |

3-(2-chlorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c1-2-26-12-9-7-11(8-10-12)17-21-18(27-23-17)15-16(20)25(24-22-15)14-6-4-3-5-13(14)19/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXHMVZOHSDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

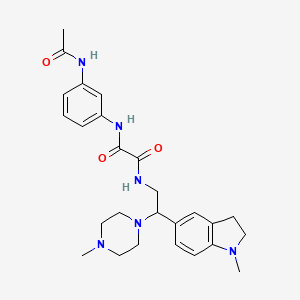

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

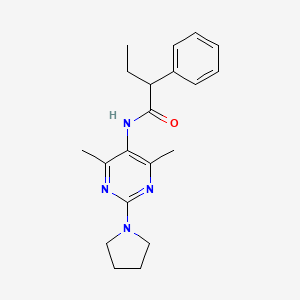

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

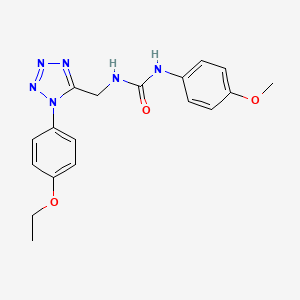

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)